2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a nitro group at the 6th position and an ethyl group at the 2nd position, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of phthalic anhydride with primary amines, followed by nitration and reduction steps. One common method includes:
Condensation: Phthalic anhydride reacts with ethylamine under reflux conditions to form the intermediate.
Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Reduction: The final step involves the reduction of the nitro group to form the desired isoindoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted isoindolines.
Scientific Research Applications
2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar synthetic routes and applications.
N-substituted isoindoline derivatives: These compounds share the isoindoline core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-ethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both an ethyl and a nitro group, which confer distinct chemical reactivity and biological activity compared to other isoindoline derivatives.
Properties
IUPAC Name |
2-ethyl-6-nitro-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-11-6-7-3-4-8(12(14)15)5-9(7)10(11)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNHLGDYGDGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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